

Desmethylocaglamide: A Deep Dive into its Chemical Profile and Biological Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desmethylocaglamide

Cat. No.: B1639615

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **desmethylocaglamide**, a potent natural product with significant anti-cancer potential.

Chemical Structure and Properties

Desmethylocaglamide, a member of the flavagline family of natural products, is a cyclopenta[b]benzofuran derivative isolated from plants of the Aglaia genus. Its intricate structure is the basis for its potent biological activity.

Chemical Structure:

- IUPAC Name: (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
- Molecular Formula: C₂₇H₂₇NO₇
- Canonical SMILES: COC1=CC=C(C=C1)[C@]23OC4=C(C(=C(C=C4)OC)OC)--INVALID-LINK--C(=O)N">C@O)O3
- Synonyms: Rocaglamide, N-desmethyl-; **Didesmethylocaglamide**

The following table summarizes the key chemical and physical properties of **desmethylocaglamide**:

Property	Value	Reference
Molecular Weight	477.51 g/mol	N/A
Exact Mass	477.17875220 Da	N/A
Melting Point	Not reported	N/A
Solubility	Soluble in DMSO and ethanol. Sparingly soluble in water.	
Optical Rotation	Not reported	N/A

Spectroscopic Data:

Comprehensive spectroscopic analysis is crucial for the unequivocal identification and characterization of **desmethylocaglamide**.

- ^1H NMR (CDCl_3):** While a complete, assigned spectrum is not readily available in the public domain, key characteristic shifts for the rocaglamide skeleton have been reported. These include signals corresponding to the aromatic protons of the three phenyl rings and the methoxy groups.
- ^{13}C NMR (CDCl_3):** Similar to the proton NMR, a fully assigned carbon spectrum is not publicly available. However, characteristic resonances for the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbons are expected.
- Mass Spectrometry (ESI-MS):** The exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ is a key identifier. High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula.

Biological Activity and Mechanism of Action

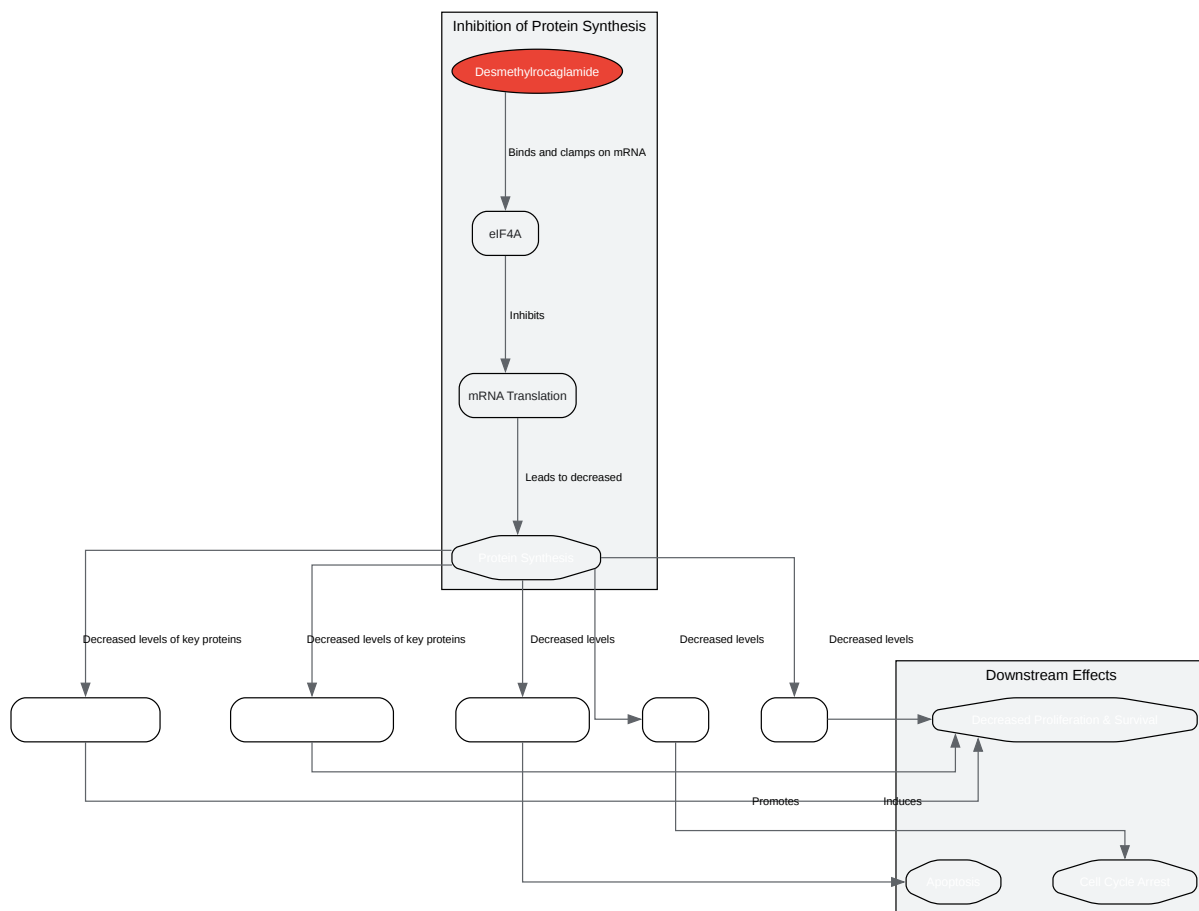
Desmethylocaglamide exhibits potent anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.

By binding to eIF4A, **desmethylocaglamide** clamps the helicase onto specific polypurine sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). This action stalls the scanning of the pre-initiation complex, thereby inhibiting the translation of a specific subset of mRNAs that encode for proteins crucial for cancer cell survival and proliferation.

The downstream effects of this targeted translation inhibition are multifaceted and impact several critical signaling pathways:

- **Inhibition of Pro-Survival Pathways:** The synthesis of key proteins in the Raf-MEK-ERK and PI3K-AKT-mTOR signaling cascades is suppressed. These pathways are frequently hyperactivated in cancer and play a central role in promoting cell growth, proliferation, and survival.
- **Induction of Apoptosis:** **Desmethylocaglamide** treatment leads to the downregulation of anti-apoptotic proteins such as c-FLIP, IAP/XIAP, and Mcl-1. This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.
- **Cell Cycle Arrest:** The translation of proteins essential for cell cycle progression, such as Cdc25A, is inhibited, leading to cell cycle arrest, primarily at the G2/M phase.
- **Downregulation of Oncogenic Transcription Factors:** The expression of transcription factors like STAT3, which drive the expression of numerous genes involved in tumorigenesis, is reduced.

The following diagram illustrates the signaling pathways modulated by **desmethylocaglamide**:



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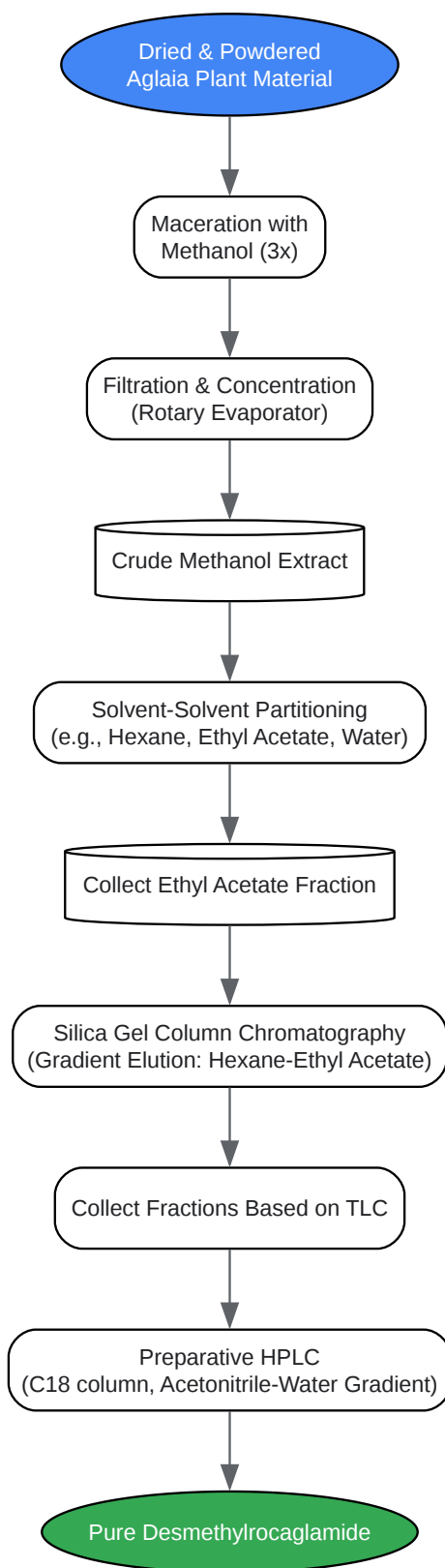
Caption: Signaling pathways affected by **desmethylocaglamide**.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of **desmethylocaglamide**.

Isolation of Desmethylocaglamide from *Aglaia* species

This protocol outlines a general procedure for the extraction and isolation of **desmethylocaglamide**. Specific details may vary depending on the plant material and available equipment.



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Caption: Workflow for the isolation of **desmethylocaglamide**.

Methodology:

- Extraction:
 - Air-dried and powdered plant material (e.g., leaves, twigs) of the selected *Aglaia* species is macerated with methanol at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.
 - The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent-Solvent Partitioning:
 - The crude methanol extract is suspended in a mixture of water and methanol (e.g., 9:1 v/v) and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - The **desmethylocaglamide**, being moderately polar, will predominantly partition into the ethyl acetate fraction.
- Chromatographic Purification:
 - The dried ethyl acetate fraction is subjected to column chromatography on silica gel.
 - A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 1:1) and visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).
 - Fractions containing the compound of interest are pooled and concentrated.
- Final Purification:
 - Final purification to obtain highly pure **desmethylocaglamide** is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

- A gradient of acetonitrile in water is a commonly used mobile phase.
- The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- Cell Seeding:
 - Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - A stock solution of **desmethylocaglamide** is prepared in DMSO.
 - Serial dilutions of **desmethylocaglamide** are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
 - The medium from the cell plates is carefully removed, and 100 μ L of the medium containing the different concentrations of **desmethylocaglamide** (and a vehicle control with DMSO only) are added to the wells.
 - The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well.

- The plate is incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - The medium containing MTT is carefully removed.
 - 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
 - The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle-treated control cells.
 - The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol can be used to assess the effect of **desmethylocaglamide** on the expression levels of proteins involved in the signaling pathways it modulates.

Methodology:

- Cell Lysis and Protein Quantification:
 - Cells are treated with **desmethylocaglamide** at the desired concentrations and for the specified time.
 - After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- The cell lysates are centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.
- The protein concentration of each lysate is determined using a protein assay, such as the BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.
 - The protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by electrophoresis based on their molecular weight.
 - Following electrophoresis, the separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
 - The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-eIF4A, anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C.
 - The membrane is washed several times with TBST to remove unbound primary antibody.
 - The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
 - The membrane is washed again extensively with TBST.
- Detection and Analysis:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent, which produces light upon reaction with HRP.
 - The chemiluminescent signal is captured using an imaging system or X-ray film.

- The intensity of the protein bands is quantified using densitometry software.
- To ensure equal protein loading, the expression of the target protein is normalized to a loading control protein, such as β -actin or GAPDH.

Conclusion

Desmethylocaglamide is a promising natural product with potent and selective anti-cancer activity. Its unique mechanism of action, targeting the translation initiation factor eIF4A, provides a novel therapeutic strategy for the treatment of various malignancies. The detailed chemical and biological information, along with the experimental protocols provided in this guide, will be a valuable resource for researchers dedicated to advancing our understanding and potential clinical application of this remarkable compound. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully realize its therapeutic potential.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Desmethylocaglamide: A Deep Dive into its Chemical Profile and Biological Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1639615#desmethylocaglamide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1639615#desmethylocaglamide-chemical-structure-and-properties)

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